MeFBSAA

Catalog No.
S13906829
CAS No.
159381-10-9
M.F
C4F9SO2N(CH3)CH2COOH
C7H6F9NO4S
M. Wt
371.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MeFBSAA

CAS Number

159381-10-9

Product Name

MeFBSAA

IUPAC Name

2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetic acid

Molecular Formula

C4F9SO2N(CH3)CH2COOH
C7H6F9NO4S

Molecular Weight

371.18 g/mol

InChI

InChI=1S/C7H6F9NO4S/c1-17(2-3(18)19)22(20,21)7(15,16)5(10,11)4(8,9)6(12,13)14/h2H2,1H3,(H,18,19)

InChI Key

SKGBGOQHXBAKKO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

N-methyl perfluorobutane sulfonamidoacetic acid, commonly referred to as MeFBSAA, is a synthetic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique carbon-fluorine bonds, which confer exceptional stability and resistance to degradation. MeFBSAA has garnered attention due to its potential environmental persistence and bioaccumulation, raising concerns about its impact on ecosystems and human health.

Typical of perfluoroalkyl substances. Notably, it can participate in hydrolysis and sulfonation reactions. Research indicates that MeFBSAA can react with hydroxyl radicals in the atmosphere, leading to its degradation with an estimated atmospheric lifetime of approximately two days . Additionally, studies have shown its involvement in anaerobic biotransformation processes, particularly within municipal digester sludge under methanogenic conditions .

The biological activity of MeFBSAA is an area of active research. Initial studies suggest that it exhibits significant interaction with biological systems, potentially influencing cellular processes. Its structural similarity to other PFAS compounds raises questions about its toxicity and bioaccumulation potential. In vitro assays have indicated that MeFBSAA may affect endocrine functions, although comprehensive toxicological profiles are still being established.

MeFBSAA can be synthesized through several methods. One common approach involves the reaction of sulfonyl fluoride with methyl amine, followed by subsequent acetic acid addition. This method allows for the introduction of the perfluorobutane moiety, contributing to the compound's unique properties . Alternative synthesis routes may involve variations in reactants or conditions to optimize yield and purity.

MeFBSAA has potential applications in various fields, particularly in materials science and environmental remediation. Its surfactant properties make it suitable for use in formulations aimed at reducing surface tension in aqueous solutions. Additionally, ongoing research explores its use in adsorbents for removing PFAS from contaminated water sources.

Interaction studies involving MeFBSAA focus on its behavior in environmental matrices and biological systems. Research has demonstrated that MeFBSAA can adsorb onto activated carbon and other filtration materials, highlighting its removal efficiency from water . Furthermore, studies examining its interactions with microbial communities reveal insights into its biodegradation pathways and potential ecological impacts.

MeFBSAA shares structural similarities with several other perfluoroalkyl substances. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
N-methyl perfluorobutane sulfonamidoacetic acidContains a perfluorobutane chainHigh stability due to carbon-fluorine bonds
Perfluorooctanoic acidLonger perfluoroalkyl chainAssociated with greater environmental persistence
Perfluorobutane sulfonic acidLacks the acetic acid moietyMore commonly studied for toxicity
N-ethyl perfluorobutane sulfonamidoacetic acidSimilar structure but differs in alkyl substitutionPotentially different biological activity

MeFBSAA's unique combination of properties—such as its specific molecular structure and potential applications—distinguishes it from these similar compounds. Its environmental behavior and biological interactions warrant further investigation to fully understand its implications in both ecological and human health contexts.

Wastewater Treatment Plant Dynamics: Influent vs. Effluent Concentrations

Wastewater treatment plants serve as critical monitoring points for understanding the environmental fate and transport of N-Methyl-N-perfluorobutanesulfonylglycine. Research conducted across multiple treatment facilities has revealed distinct concentration patterns between influent and effluent streams [3] [4]. Studies examining perfluoroalkyl and polyfluoroalkyl substances in wastewater treatment plants have documented the compound's presence in both incoming and treated wastewater, with concentrations typically ranging from nanograms per liter to micrograms per liter depending on the specific facility and regional sources [3] [5].

The compound demonstrates variable removal efficiency across different treatment technologies. Data from Dutch wastewater treatment plants indicate that N-Methyl-N-perfluorobutanesulfonylglycine concentrations in sewage sludge can reach levels of 0.7 to 2.3 micrograms per kilogram dry matter [3]. Italian wastewater treatment facilities have shown that perfluoroalkyl sulfonamide derivatives, including this compound, can exhibit negative percent differences between influent and effluent concentrations, indicating potential formation or release during treatment processes [5].

ParameterRangeMatrixReference Study
Sewage Sludge Concentration0.7-2.3 µg/kg DMBiosolidsDutch WWTPs [3]
Detection Frequency1-5%Suspended MatterNetherlands Monitoring [6]
Influent/Effluent VariationVariableAqueous PhaseItalian WWTPs [5]

The compound's behavior in treatment systems appears to be influenced by several factors including pH, temperature, and the presence of other perfluoroalkyl substances [4] [7]. Washington State studies have demonstrated that perfluoroalkyl sulfonamide compounds can show enhanced concentrations in effluent compared to influent under certain operational conditions, suggesting potential transformation of precursor compounds during biological treatment processes [4] [7].

Homolog-Specific Detection Trends in Aquatic Systems

N-Methyl-N-perfluorobutanesulfonylglycine exhibits distinct detection patterns when compared to its homologs within the perfluoroalkyl sulfonamidoacetic acid series. Environmental monitoring studies have identified multiple homologs including N-methylperfluoroethanesulfonamido acetic acid, N-methyl perfluorohexane sulfonamido acetic acid, N-methylperfluoroheptane sulfonamido acetic acid, and N-methylperfluorooctane sulfonamidoacetic acid [8]. The compound demonstrates 100 percent detection frequency in both groundwater and surface water systems where perfluoroalkyl substances monitoring has been conducted [8].

High-resolution mass spectrometry investigations have revealed the presence of N-Methyl-N-perfluorobutanesulfonylglycine in surface water samples downstream from fluorochemical production facilities [9]. The compound was previously reported in landfill leachate at concentrations ranging from 58 to 440 nanograms per liter, indicating significant environmental mobility and persistence [9]. River water samples collected near manufacturing sites have shown detectable levels of the compound, particularly in areas with known fluorochemical industrial activities [10].

The retention time characteristics of N-Methyl-N-perfluorobutanesulfonylglycine in analytical systems follow predictable patterns based on perfluoroalkyl chain length, with the compound eluting at approximately 12.65 minutes in typical liquid chromatography systems [8]. Mass spectrometric fragmentation patterns include characteristic ions such as SO3- at mass-to-charge ratio 79.95739 and C4F9- at mass-to-charge ratio 218.98587 [8].

Detection trends in aquatic systems reveal preferential occurrence in certain environmental matrices. The compound shows higher affinity for suspended particulate matter and sediments compared to dissolved phases, consistent with its molecular structure and hydrophobic properties [6]. Environmental fate studies suggest that the compound can undergo biotransformation under anaerobic conditions, forming perfluorobutane sulfinate as a major transformation product [11] [12].

Co-Occurrence Networks with Legacy PFAS Compounds

N-Methyl-N-perfluorobutanesulfonylglycine frequently occurs alongside established perfluoroalkyl and polyfluoroalkyl substances in environmental samples, forming complex mixture patterns that reflect both industrial usage histories and environmental transformation processes [13] [14]. Co-occurrence studies have documented the compound's presence with perfluorooctanoic acid, perfluorooctane sulfonic acid, perfluorohexane sulfonic acid, and perfluorobutane sulfonic acid in various environmental matrices [13].

Landfill leachate investigations have revealed significant co-occurrence patterns, with N-Methyl-N-perfluorobutanesulfonylglycine appearing alongside fluorotelomer carboxylic acids, particularly 5:3 and 7:3 fluorotelomer carboxylic acids [15] [16]. The compound shows strong positive correlations with 5:3 fluorotelomer carboxylic acid in biologically active systems, suggesting similar formation mechanisms through methanogenic biotransformation processes [15].

Co-occurring CompoundCorrelation StrengthEnvironmental MatrixStudy Location
5:3 Fluorotelomer Carboxylic Acidτb = 0.85Landfill ReactorsLaboratory Study [15]
Perfluorooctanoic AcidModerateSurface WaterRiver Systems [13]
Perfluorooctane Sulfonic AcidVariableWastewaterTreatment Plants [5]
Perfluorobutane Sulfonic AcidHighLeachateLandfill Sites [16]

Environmental release pathway analyses indicate that N-Methyl-N-perfluorobutanesulfonylglycine co-occurs with legacy compounds through multiple source mechanisms [17]. Industrial discharge patterns show the compound appearing with established perfluoroalkyl substances in areas downstream from fluorochemical manufacturing facilities [17] [18]. Textile and paper industry applications contribute to co-occurrence patterns, as the compound was used in water and stain-resistant treatments alongside other perfluoroalkyl substances [18] [19].

The compound's co-occurrence with perfluorooctane sulfonic acid and perfluorooctanoic acid in drinking water systems has been documented at concentrations below regulatory limits, but the mixture effects and combined environmental behavior remain areas of active research [20] [21]. Sediment studies have shown that N-Methyl-N-perfluorobutanesulfonylglycine can co-occur with fluorotelomer sulfonic acids and other transformation products, indicating complex environmental fate processes [22] [23].

Enzymatic Degradation Pathways

Under aerobic conditions, MeFBSAA and related fluorotelomer sulfonates undergo systematic biotransformation through multiple enzymatic pathways. The primary precursor compound N-methylperfluorobutanesulfonamidoethanol (MeFBSE) undergoes rapid aerobic biotransformation with a measured half-life of 35.8 days in activated sludge systems [4]. The transformation proceeds through two primary mechanisms: oxidation of the alcohol group to form MeFBSAA (57% yield) and concurrent formation of perfluorobutane sulfinate (PFBSI) (40% yield) [4].

The aerobic biotransformation mechanism involves alcohol dehydrogenase-mediated oxidation, converting the terminal ethanol group of MeFBSE to the corresponding acetate derivative MeFBSAA. This process demonstrates first-order kinetics with a rate constant of 0.0194 day⁻¹ under standard activated sludge conditions [4]. The transformation efficiency is influenced by microbial community composition, with specific bacterial strains demonstrating enhanced degradation capabilities [5].

Secondary Transformation Products

MeFBSAA undergoes further aerobic biotransformation through N-dealkylation mechanisms. The compound transforms to perfluorobutanesulfonamide (FBSA) through enzymatic N-dealkylation, with approximately 15% yield under aerobic conditions [5]. This transformation occurs at a slower rate (0.093 day⁻¹) compared to the initial MeFBSE oxidation, indicating that MeFBSAA serves as a rate-limiting intermediate in the overall degradation pathway [5].

The desulfonation pathway represents an additional mechanism whereby MeFBSAA can be converted to perfluorobutanesulfonate (PFBS), the terminal perfluoroalkyl sulfonic acid. This transformation occurs with approximately 85% efficiency under prolonged aerobic exposure, typically requiring several weeks to reach completion [6]. The process involves enzymatic cleavage of the sulfonamide bond, releasing the methylglycine moiety and forming the stable PFBS end product [6].

Mechanistic Considerations

The aerobic biotransformation of fluorotelomer sulfonates involves sequential enzymatic reactions facilitated by specific microbial communities. Initial oxidation proceeds through alcohol dehydrogenase activity, followed by N-dealkylation mediated by cytochrome P450 enzymes and related oxidative systems [5]. The transformation pathway efficiency depends on environmental factors including temperature, pH, dissolved oxygen concentration, and microbial community structure [7].

Chain shortening mechanisms have been observed in some aerobic systems, where PFBSI undergoes further reduction to form shorter-chain perfluoroalkyl sulfinates. However, this process occurs at significantly slower rates compared to the primary oxidation and N-dealkylation pathways [7]. The environmental relevance of chain shortening mechanisms remains moderate due to the extended reaction times required for significant conversion [7].

Anaerobic Microbial Processing in Landfill Leachate Systems

Methanogenic Transformation Pathways

Under anaerobic conditions typical of landfill environments, MeFBSAA formation and subsequent transformation exhibit distinct characteristics compared to aerobic systems. The anaerobic biotransformation of MeFBSE in methanogenic digester sludge produces MeFBSAA with identical yields (57%) but under different environmental conditions [4]. The anaerobic transformation maintains the same apparent first-order rate constant (0.0194 day⁻¹) for the initial 70 days, followed by a plateau phase where further degradation becomes negligible [4].

The anaerobic environment promotes alternative transformation pathways not observed under aerobic conditions. PFBSI formation occurs concurrently with MeFBSAA production, accounting for 40% of the initial MeFBSE mass balance [4]. However, the conversion of these intermediate compounds to terminal products proceeds at significantly slower rates compared to aerobic systems [4].

Landfill Leachate Dynamics

Landfill leachate systems demonstrate enhanced accumulation of MeFBSAA and related sulfonamide derivatives due to the anaerobic conditions that predominate in waste disposal environments [8] [9]. The compound has been detected at elevated concentrations in landfill leachate, with mean concentrations significantly higher than those observed in aerobic wastewater treatment systems [10]. This accumulation pattern indicates that anaerobic conditions favor the formation and persistence of MeFBSAA as a stable intermediate product [8].

The methanogenic conditions in landfill systems promote the transformation of precursor compounds while limiting the further degradation of MeFBSAA to terminal products. Studies have shown that the conversion of MeFBSAA to PFBS occurs at extremely slow rates under anaerobic conditions, with apparent half-lives exceeding 1000 days [9]. This extended persistence contributes to the accumulation of MeFBSAA in landfill leachate and its potential release to groundwater systems [9].

Microbial Community Influence

The anaerobic microbial communities in landfill systems exhibit specialized capabilities for processing fluorotelomer compounds. Methanogenic consortia demonstrate the ability to transform precursor compounds while maintaining the stability of intermediate products like MeFBSAA [11]. The presence of specific bacterial groups, including Methanothermobacter and Coprothermobacter, influences the transformation pathway efficiency and product distribution [11].

Syntrophic relationships between acetate-oxidizing bacteria and hydrogenotrophic methanogens create conditions that favor the accumulation of transformation intermediates. These microbial interactions result in the preferential formation of MeFBSAA and PFBSI while limiting the further conversion to terminal perfluoroalkyl acids [11]. The anaerobic processing efficiency is influenced by pH conditions, with optimal transformation occurring at pH values between 5.5 and 7.0 [11].

Abiotic Hydrolysis Pathways Under Variable pH Conditions

pH-Dependent Hydrolysis Mechanisms

The abiotic hydrolysis of MeFBSE-based polymers and related precursor compounds demonstrates significant pH dependence, with distinct mechanisms operating under acidic, neutral, and basic conditions [12]. Under neutral pH conditions (pH 7.0), the hydrolysis of MeFBSE-based polymers proceeds extremely slowly, with measured half-lives exceeding 48.54 years at 25°C [12]. This exceptional stability under neutral conditions contributes to the environmental persistence of these compounds in natural water systems.

Basic conditions (pH 9.0) significantly accelerate the hydrolysis process, reducing the half-life to 284 hours at 37°C [12]. The base-catalyzed mechanism involves nucleophilic attack by hydroxide ions on the ester linkages within the polymer structure, leading to polymer degradation and release of MeFBSE alcohol as the primary product [12]. The enhanced reactivity under basic conditions suggests that alkaline environments may serve as important degradation pathways for these persistent compounds.

Temperature Effects on Hydrolysis

Temperature exerts a profound influence on the abiotic hydrolysis rates of fluorotelomer compounds. The temperature dependence follows Arrhenius kinetics, with activation energies varying according to the specific hydrolysis mechanism and pH conditions [13]. Under acidic conditions (pH 1.2), the hydrolysis half-life of MeFBSE-based polymers is reduced to 542 hours at 37°C, indicating acid-catalyzed enhancement of the reaction rate [12].

The monomeric precursor N-methylperfluorobutanesulfonamidoethyl acrylate (MeFBSEA) demonstrates more rapid hydrolysis compared to polymeric forms, with a half-life of 0.6 years at pH 7.0 and 25°C [12]. This enhanced reactivity of monomeric compounds reflects the increased accessibility of hydrolyzable bonds and reduced steric hindrance compared to polymeric structures [12].

Catalytic Mechanisms

The abiotic hydrolysis of perfluoroalkyl sulfonamides involves multiple catalytic mechanisms that vary with environmental conditions. Under acidic conditions, proton catalysis activates the carbonyl carbon of ester linkages, facilitating nucleophilic attack by water molecules [14]. The mechanism proceeds through formation of a tetrahedral intermediate, followed by elimination of the alcohol leaving group [14].

Base-catalyzed hydrolysis operates through a different mechanism involving direct nucleophilic attack by hydroxide ions on the electrophilic carbon center. This mechanism generally proceeds more rapidly than acid-catalyzed pathways due to the higher nucleophilicity of hydroxide compared to water [14]. The efficiency of base-catalyzed hydrolysis depends on the electron-withdrawing effects of the perfluoroalkyl groups, which enhance the electrophilicity of the reaction center [14].

Neutral hydrolysis represents the slowest pathway, relying on the inherent electrophilicity of the substrate and the limited nucleophilicity of water molecules. Despite the slow reaction rates, neutral hydrolysis may represent the predominant degradation mechanism under environmental conditions due to the prevalence of near-neutral pH in natural systems [14].

Environmental Implications

The pH-dependent hydrolysis pathways have significant implications for the environmental fate and transport of MeFBSAA precursors. The exceptional stability under neutral conditions contributes to the long-range transport potential of these compounds, allowing them to persist in surface waters and groundwater systems [15]. The enhanced degradation under basic conditions suggests that alkaline environments, such as those found in certain industrial wastewaters or lime-treated systems, may serve as important degradation sinks [15].

The temperature dependence of hydrolysis rates indicates that climate factors may influence the environmental persistence of these compounds. Higher temperatures associated with climate change may enhance degradation rates, while colder conditions may extend environmental persistence [15]. The activation energy for hydrolysis reactions provides a quantitative framework for predicting degradation rates under various environmental temperature regimes [15].

Data Summary Tables

The comprehensive analysis of MeFBSAA degradation pathways reveals distinct transformation mechanisms operating under different environmental conditions. Aerobic biotransformation represents the most efficient pathway for converting precursor compounds to stable end products, while anaerobic conditions favor the accumulation of intermediate compounds including MeFBSAA itself. Abiotic hydrolysis pathways demonstrate significant pH and temperature dependence, with implications for environmental fate and transport.

XLogP3

2.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

370.98738230 g/mol

Monoisotopic Mass

370.98738230 g/mol

Heavy Atom Count

22

Use Classification

PFAS -> PFalkylsulfonamides (FASA)
PFAS (N-methyl perfluorobutane sulfonamido acetic acid, n=4)

Dates

Last modified: 08-10-2024

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